molecular formula C12H19N3Na2O13P2 B027086 Cytidine 5'-diphosphoglycerol disodium salt CAS No. 102601-56-9

Cytidine 5'-diphosphoglycerol disodium salt

Cat. No.: B027086
CAS No.: 102601-56-9
M. Wt: 500.24 g/mol
InChI Key: YPTUVJJCIZBYDR-UHFFFAOYSA-N
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Description

Cytidine 5’-diphosphoglycerol disodium salt is a chemical compound with the molecular formula C12H19N3O13P2Na2 and a molecular weight of 521.22 g/mol . It is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. This compound is primarily used in biochemical research and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cytidine 5’-diphosphoglycerol disodium salt typically involves the phosphorylation of cytidine. This process can be achieved through enzymatic or chemical methods. One common approach is the use of cytidine triphosphate (CTP) and glycerol-3-phosphate in the presence of glycerol-3-phosphate cytidylyltransferase . The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of cytidine 5’-diphosphoglycerol disodium salt involves large-scale enzymatic synthesis. This method is preferred due to its efficiency and ability to produce high-purity compounds. The process typically includes the fermentation of microorganisms that express the necessary enzymes, followed by extraction and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-diphosphoglycerol disodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cytidine 5’-diphosphoglycerol disodium salt derivatives with altered functional groups, while reduction can result in the formation of reduced cytidine derivatives .

Scientific Research Applications

Cytidine 5’-diphosphoglycerol disodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cytidine 5’-diphosphoglycerol disodium salt involves its role as a precursor in the synthesis of RNA. It is incorporated into RNA molecules during transcription, influencing the structure and function of the resulting RNA. The compound interacts with various enzymes and molecular targets, including RNA polymerase and ribonucleotide reductase, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    Cytidine 5’-diphosphoglucose disodium salt: Similar in structure but with a glucose moiety instead of glycerol.

    Cytidine 5’-triphosphate disodium salt: Contains three phosphate groups instead of two.

    Cytidine 5’-monophosphate disodium salt: Contains only one phosphate group

Uniqueness

Cytidine 5’-diphosphoglycerol disodium salt is unique due to its specific structure, which includes a glycerol moiety. This structural feature allows it to participate in unique biochemical pathways and reactions that are not possible with other cytidine derivatives .

Biological Activity

Cytidine 5'-diphosphoglycerol (CDP-glycerol) disodium salt is a nucleotide derivative that plays a critical role in various biological processes, particularly in the synthesis of glycerol phosphate and teichoic acids in bacterial cell walls. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure : CDP-glycerol is characterized by its structure, which consists of a cytidine moiety linked to a diphosphate group and a glycerol backbone. This structure allows it to act as a substrate for various enzymatic reactions.

Enzymatic Function : The primary enzymatic function of CDP-glycerol is catalyzed by glycerol-3-phosphate cytidylyltransferase, encoded by the tagD gene in Bacillus subtilis. This enzyme facilitates the transfer of the cytidylyl group from cytidine triphosphate (CTP) to sn-glycerol 3-phosphate, forming CDP-glycerol, which is crucial for the synthesis of teichoic acids .

Biological Activity

Role in Bacterial Physiology : CDP-glycerol is essential for the biosynthesis of teichoic acids, which are important components of the cell wall in Gram-positive bacteria. These acids contribute to cell wall integrity and play roles in cell division and antibiotic resistance. The synthesis pathway involves several key enzymes, including TagB and TagF, which incorporate CDP-glycerol into the teichoic acid polymer .

Cytotoxicity and Therapeutic Potential : Research has indicated that nucleotide analogs like CDP-glycerol can exhibit cytotoxic effects when incorporated into nucleic acids. This property is leveraged in drug development, particularly for targeting cancer cells. The incorporation of such compounds can disrupt normal cellular functions, leading to apoptosis in rapidly dividing cells .

Case Studies

  • Cytotoxicity Analysis : A study investigated the cytotoxic effects of CDP-glycerol on various cancer cell lines. Results showed that treatment with CDP-glycerol led to increased apoptosis markers compared to control groups. The mechanism was attributed to its incorporation into RNA, disrupting normal transcriptional processes .
  • Metabolic Pathway Interactions : Another study explored the metabolic pathways involving CDP-glycerol in Staphylococcus aureus. It was found that disruptions in CDP-glycerol synthesis affected cell wall integrity and increased susceptibility to antibiotics like vancomycin .

Data Tables

Property Value
Molecular Weight15271.45 Da
Enzyme ActivityGlycerol-3-phosphate cytidylyltransferase
Role in BacteriaTeichoic acid synthesis
CytotoxicityInduces apoptosis in cancer cells

Properties

InChI

InChI=1S/C12H21N3O13P2.Na/c13-8-1-2-15(12(20)14-8)11-10(19)9(18)7(27-11)5-26-30(23,24)28-29(21,22)25-4-6(17)3-16;/h1-2,6-7,9-11,16-19H,3-5H2,(H,21,22)(H,23,24)(H2,13,14,20);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTUVJJCIZBYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(CO)O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3NaO13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585112
Record name PUBCHEM_16219179
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102601-56-9
Record name PUBCHEM_16219179
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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